molecular formula C19H15ClN4S B2487285 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207014-08-1

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Cat. No. B2487285
M. Wt: 366.87
InChI Key: NYNSQUISMHAZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related triazole and thiazole derivatives involves several key steps, including hetero-cyclization reactions and condensations with various reagents under specific conditions. For instance, the synthesis of isostructural compounds with similar frameworks has been achieved in high yields, emphasizing the importance of crystallization and single crystal diffraction for structure determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, cycloaddition reactions utilizing the click chemistry approach have been employed to synthesize related compounds, highlighting the role of molecular characterization techniques such as infrared spectroscopy and mass spectrometry in confirming the structure of synthesized molecules (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using techniques such as X-ray diffraction. These studies reveal the planarity of the molecule apart from certain substituent groups which may be oriented perpendicular to the main molecular plane. The crystal structure analyses provide valuable insights into the molecule's conformation and the spatial arrangement of its constituent atoms (Yeo, Azizan, & Tiekink, 2019).

Chemical Reactions and Properties

Chemical reactions involving triazole derivatives are varied and can lead to the formation of a wide range of compounds with significant biological activities. Reactions with electrophilic reagents, for example, have been explored to enhance the antimicrobial properties of these compounds (Sun, Hui, Chu, & Zhang, 2000). Such studies underscore the versatility of triazole derivatives in chemical synthesis and their potential in creating biologically active molecules.

Scientific Research Applications

Structural Characterization

A study by Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized structurally similar compounds to the specified chemical. They focused on the crystallization and single crystal diffraction of these compounds, providing insights into their molecular structures and potential applications in material science and pharmaceuticals (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Synthesis of Novel Compounds

Bekircan, Ülker, and Menteşe (2015) used a starting compound related to the specified chemical for the synthesis of novel compounds, investigating their lipase and α-glucosidase inhibition. This research provides valuable information about the potential biochemical applications of these compounds (Bekircan, Ülker, & Menteşe, 2015).

Tetrel Bonding Interactions

Ahmed et al. (2020) synthesized triazole derivatives, including a compound structurally related to the specified chemical. They studied tetrel bonding interactions and their influence on molecular conformation, contributing to the understanding of molecular interactions in pharmaceuticals (Ahmed et al., 2020).

Antimicrobial and Antibacterial Activities

Jagadale et al. (2020) synthesized derivatives of the specified chemical, testing them for antimicrobial and antibacterial activities. This research is crucial in the development of new antimicrobial agents (Jagadale et al., 2020).

Future Directions

Future research could focus on the synthesis and study of the requested compound and similar derivatives, given the promising biological activities of thiazole derivatives . These compounds could potentially be used as lead compounds for rational drug designing .

properties

IUPAC Name

4-(4-chlorophenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4S/c1-12-3-9-16(10-4-12)24-13(2)18(22-23-24)19-21-17(11-25-19)14-5-7-15(20)8-6-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSQUISMHAZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.